

Application Notes and Protocols for the Quantification of Lysergide Tartrate in Plasma

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Compound of Interest

Compound Name: Lysergide tartrate

Cat. No.: B1675759

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Lysergic acid diethylamide (LSD) is a potent psychedelic substance that has garnered renewed interest for its potential therapeutic applications. Accurate and sensitive quantification of LSD in plasma is crucial for pharmacokinetic studies, clinical trials, and forensic analysis. Due to the very low concentrations of LSD and its metabolites in biological fluids, highly sensitive analytical methods are required. This document provides an overview of the primary analytical techniques and detailed protocols for the quantification of **lysergide tartrate** in plasma.

Analytical Techniques Overview

The quantification of LSD in plasma is predominantly achieved through chromatographic techniques coupled with mass spectrometry. The low dosage of LSD means that resulting plasma concentrations are in the low pg/mL to ng/mL range, necessitating highly sensitive and specific methods.^{[1][2][3][4][5][6]}

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for LSD quantification due to its high sensitivity, specificity, and wide dynamic range.^{[3][4]} It often involves online or offline sample extraction to remove matrix interferences.
- Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS analysis of LSD is less common. It is limited by the low volatility and thermal instability of LSD, often requiring a derivatization step to improve its chromatographic properties.^{[4][7]}

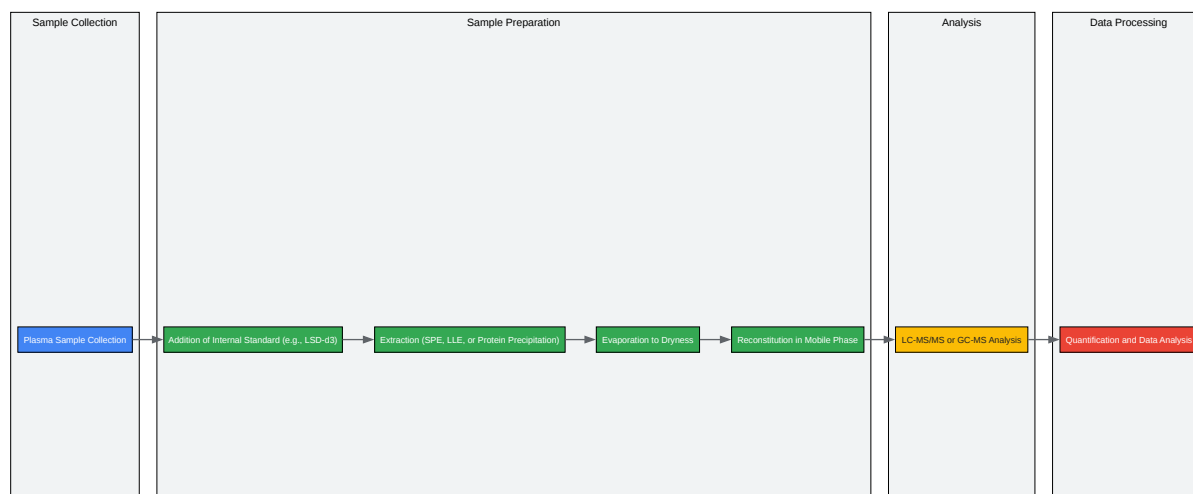
Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the quantification of LSD and its metabolites in plasma.

Analyte(s)	Method	Sample Volume	LLOQ (ng/mL)	LOD (ng/mL)	Linearity (ng/mL)	Recovery (%)	Reference
LSD, N-demethyl-LSD	LC-MS/MS	-	0.05	0.025	-	>95	[1]
LSD	GC-MS	-	-	-	0.1 - 3.0	-	[7]
LSD, iso-LSD, O-H-LSD, nor-LSD	LC-MS/MS	-	0.05 (LSD, iso-LSD, nor-LSD), 0.1 (O-H-LSD)	0.01	-	-	[2][8]
LSD, iso-LSD, nor-LSD, nor-iso-LSD, 2-oxo-3-hydroxy-LSD	LC-MS/MS	2 mL	-	-	0.1 - 5.0	-	
LSD, O-H-LSD	LC-MS/MS	50 µL	0.01	-	0.01 - 10	≥98.3	[3]

Experimental Workflows and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for LSD quantification in plasma and the simplified signaling pathway of LSD at the serotonin 2A receptor.



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A typical experimental workflow for LSD quantification in plasma.



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Simplified signaling pathway of LSD at the 5-HT2A receptor.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS with Solid-Phase Extraction (SPE)

This protocol is a composite based on established methods for the sensitive quantification of LSD in plasma.[1]

1. Materials and Reagents:

- LSD and LSD-d3 (internal standard) certified reference materials
- HPLC-grade methanol, acetonitrile, water, and formic acid
- Ammonium formate

- Solid-phase extraction (SPE) cartridges (e.g., polymeric reversed-phase)
- Human plasma (blank) for calibration standards and quality controls

2. Sample Preparation (Solid-Phase Extraction):

- Thaw plasma samples at room temperature.
- To 1 mL of plasma, add 10 μ L of internal standard working solution (e.g., 10 ng/mL LSD-d3). Vortex for 10 seconds.
- Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the plasma sample onto the SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
- Elution: Elute LSD and the internal standard with 1 mL of methanol.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the dried extract in 100 μ L of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient to separate LSD from matrix components (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 μ L.
- MS System: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- MRM Transitions: Monitor at least two transitions for LSD (e.g., 324.2 \rightarrow 223.1, 324.2 \rightarrow 208.1) and one for LSD-d3.

4. Calibration and Quality Control:

- Prepare calibration standards and quality control samples by spiking known concentrations of LSD into blank plasma.
- Process these samples alongside the unknown samples to construct a calibration curve and ensure the accuracy and precision of the assay.

Protocol 2: GC-MS with Liquid-Liquid Extraction (LLE) and Derivatization

This protocol is based on methods that require derivatization for GC-MS analysis.[\[7\]](#)

1. Materials and Reagents:

- LSD and a suitable internal standard (e.g., deuterated LSD)
- GC-grade solvents (e.g., ethyl acetate, hexane)
- Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
- Phosphate buffer (pH 9.0)

2. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of plasma, add the internal standard.
- Add 1 mL of phosphate buffer (pH 9.0) and vortex.

- Add 5 mL of an extraction solvent (e.g., a mixture of hexane and ethyl acetate) and vortex vigorously for 2 minutes.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.

3. Derivatization:

- To the dried extract, add 50 µL of the derivatizing agent (e.g., BSTFA).
- Cap the tube and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of LSD.
- Cool to room temperature before injection.

4. GC-MS Conditions:

- GC System: A gas chromatograph equipped with a capillary column.
- Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
- Carrier Gas: Helium at a constant flow rate.
- Injection Mode: Splitless.
- Temperature Program: An initial temperature of 150°C, ramped to 300°C.
- MS System: A single quadrupole or tandem mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Data Acquisition: Selected Ion Monitoring (SIM) or full scan mode. Monitor characteristic ions for the TMS-LSD derivative.

Conclusion

The quantification of **lysergide tartrate** in plasma presents analytical challenges due to its low in-vivo concentrations. LC-MS/MS has emerged as the preferred method, offering excellent

sensitivity and specificity.[4] Proper sample preparation, including solid-phase extraction, liquid-liquid extraction, or protein precipitation, is critical to minimize matrix effects and achieve reliable quantification. The choice of method will depend on the specific requirements of the study, available instrumentation, and the desired level of sensitivity. The protocols provided here serve as a comprehensive guide for researchers in the field.

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